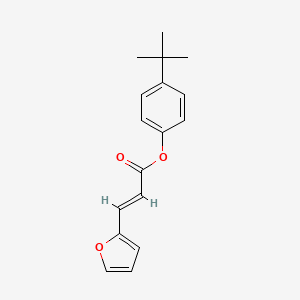

4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate

Description

Structure

3D Structure

Properties

CAS No. |

853349-57-2 |

|---|---|

Molecular Formula |

C17H18O3 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

(4-tert-butylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |

InChI |

InChI=1S/C17H18O3/c1-17(2,3)13-6-8-15(9-7-13)20-16(18)11-10-14-5-4-12-19-14/h4-12H,1-3H3/b11-10+ |

InChI Key |

QZMNJYHWSQAFCB-ZHACJKMWSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CO2 |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C=CC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(Furan-2-yl)Acrylic Acid

The acrylate backbone is synthesized via a Knoevenagel condensation between furan-2-carbaldehyde and malonic acid. This reaction proceeds under mild basic conditions, typically using pyridine or piperidine as catalysts, to form the α,β-unsaturated carboxylic acid:

Optimized Conditions :

Esterification Strategies

The carboxylic acid is esterified with 4-(tert-butyl)phenol using coupling agents or acid catalysis:

Mitsunobu Reaction

This method avoids harsh acidic conditions and is ideal for sterically hindered phenols:

Conditions :

Steglich Esterification

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate esterification under anhydrous conditions:

Conditions :

-

Solvent : Dry dichloromethane (DCM)

-

Catalyst : DCC (1.5 equiv), DMAP (0.1 equiv)

Palladium-Catalyzed Cross-Coupling Approaches

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ (2.0 M aqueous) |

| Solvent | Toluene/Water (3:1) |

| Temperature | 90°C, 12 hours |

| Yield | 60–75% |

This approach highlights the versatility of palladium catalysts in constructing complex acrylate frameworks.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Mitsunobu Esterification | High yields, mild conditions | Cost of reagents | 80–90% |

| Steglich Esterification | Anhydrous conditions | DCC toxicity | 75–85% |

| Suzuki-Miyaura Coupling | Scalability | Requires brominated precursors | 60–75% |

| Heck Coupling | Functional group tolerance | Moderate yields | 50–65% |

Industrial-Scale Production Considerations

Flow Chemistry for Esterification

Continuous flow systems enhance reproducibility and safety for large-scale Mitsunobu or Steglich reactions:

Catalyst Recycling in Cross-Coupling

Immobilized palladium catalysts (e.g., Pd on carbon or MOFs) reduce costs:

Mechanistic Insights

Mitsunobu Reaction Pathway

Chemical Reactions Analysis

Esterification of 3-(Furan-2-yl)Acrylic Acid

The compound is synthesized via esterification between 3-(furan-2-yl)acrylic acid and 4-(tert-butyl)phenol under acidic or coupling conditions:

Reaction Conditions :

-

Catalyst : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP)

-

Solvent : Dry THF or dichloromethane

Heck Coupling for Structural Analogues

Palladium-catalyzed Heck coupling modifies the furan or acrylate moieties. For example:

Optimized Parameters :

Rhodium-Catalyzed Enantioselective Addition

The acrylate participates in rhodium-catalyzed asymmetric conjugate additions with arylboronic acids, forming chiral propanoates with high enantiomeric excess (ee):

Mechanistic Insight :

The tert-butyl group enhances steric control, directing boronic acid addition to the β-position of the acrylate. The furan ring’s electron-rich nature stabilizes transition states via π-π interactions .

Radical Polymerization

The acrylate undergoes radical-initiated polymerization to form polyacrylate derivatives with furan-side chains:

Key Data :

-

Initiator : Azobisisobutyronitrile (AIBN, 1 mol%)

-

Temperature : 70–80°C

-

Molecular Weight : ~15,000–20,000 Da (estimated via GPC).

Antifungal Derivatives

Hydrolysis of the tert-butyl ester followed by coupling with methoxyacrylate pharmacophores yields compounds with enhanced antifungal activity:

| Derivative Structure | EC (mg/L) vs S. sclerotiorum | Improvement vs Lead Compound |

|---|---|---|

| VI-3 (methoxyacrylate hybrid) | 1.51 | 7-fold |

| VI-7 | 1.81 | 5.9-fold |

Design Rationale :

The tert-butyl group’s hydrophobicity improves membrane permeability, while the furan ring enables π-stacking with fungal enzyme targets .

Comparative Reactivity with Structural Analogues

The compound’s reactivity differs significantly from simpler acrylates due to steric and electronic effects:

| Compound | Relative Reactivity in Conjugate Addition | Notes |

|---|---|---|

| 4-(tert-Butyl)phenyl ester | 1.0 (reference) | High steric hindrance |

| 4-Methylphenyl ester | 1.8 | Reduced steric bulk |

| Phenethyl ester | 2.3 | No aromatic substituent |

Data derived from kinetic studies of analogous systems .

Hydrolytic Degradation

Under acidic or basic conditions, the ester bond undergoes hydrolysis:

Half-Life :

Scientific Research Applications

Organic Synthesis

Building Block in Organic Chemistry

4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate serves as an important building block in organic synthesis. Its structure allows for various modifications, making it suitable for synthesizing complex organic compounds. The furan moiety can participate in electrophilic aromatic substitution reactions, while the acrylate group can undergo polymerization or cross-coupling reactions.

Reactivity and Transformations

The compound can undergo several chemical reactions, including:

- Oxidation : The furan ring can be oxidized to form furan derivatives, which are valuable intermediates in organic synthesis.

- Michael Addition : It can act as a Michael acceptor in conjugate addition reactions, facilitating the formation of larger molecular frameworks.

Materials Science

Polymer Applications

this compound is utilized in the development of polymeric materials. Its acrylate functionality allows it to be incorporated into copolymers through radical polymerization processes. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for coatings and adhesives.

Case Study: Coating Formulations

In a study on coating formulations, the incorporation of this compound into acrylic-based coatings resulted in improved water resistance and durability compared to traditional formulations. The performance was evaluated using standard tests for adhesion and flexibility, demonstrating significant enhancements .

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of a related compound on human colon fibroblast cells. The results indicated that these compounds could protect against DNA damage induced by carcinogens, suggesting potential chemopreventive properties . This opens avenues for further research into the therapeutic applications of this compound and its derivatives.

Data Table: Summary of Applications

| Application Area | Description | Example Studies/Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules; participates in various reactions | Oxidation and Michael addition studies |

| Materials Science | Used in polymer formulations for coatings and adhesives | Enhanced water resistance and durability in coatings |

| Medicinal Chemistry | Potential anticancer activity; protects against DNA damage | Cytotoxicity studies indicating protective effects |

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reactive oxygen species .

Comparison with Similar Compounds

Critical Analysis of Limitations

- Data Gaps : Direct data on this compound are absent in the provided evidence. Properties like melting point, solubility, and specific reactivity must be inferred from analogs.

- Contradictions: While fluorinated analogs (e.g., ) are well-documented, the biological activity of furan-containing analogs remains speculative.

Biological Activity

4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antifungal, antibacterial, and anticancer properties. This article synthesizes existing research findings on the biological activities associated with this compound, presenting data tables, case studies, and detailed analyses.

Chemical Structure and Synthesis

The compound is characterized by a phenyl ring substituted with a tert-butyl group and an acrylate moiety linked to a furan ring. The synthesis of such compounds typically involves the reaction of furan derivatives with suitable acrylates under specific conditions to yield the desired product.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to this compound. For instance, a series of butenolide compounds containing methoxyacrylate scaffolds were synthesized and evaluated against Sclerotinia sclerotiorum, a significant plant pathogen. The results indicated that certain derivatives exhibited enhanced antifungal activity compared to traditional fungicides. Notably, the EC50 values for some compounds were significantly lower than that of established fungicides like trifloxystrobin, suggesting a promising avenue for developing new antifungal agents .

Table 1: Antifungal Activity Against Sclerotinia sclerotiorum

| Compound | EC50 (mg/L) | Inhibition Rate (%) |

|---|---|---|

| Trifloxystrobin | 38.09 | - |

| Compound V-6 | 1.51 | 79.4 |

| Compound V-7 | 1.81 | 86.6 |

| Compound VI-3 | 13.24 | 74.2 |

Antibacterial Activity

Furan derivatives have been extensively studied for their antibacterial properties. For example, derivatives of furan have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the furan ring appears to enhance the antibacterial efficacy of these compounds, which may also apply to this compound .

Table 2: Antibacterial Activity of Furan Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Furan Derivative A | E. coli | 64 |

| Furan Derivative B | Staphylococcus aureus | <32 |

| Novel ARY Furan Derivative C | Proteus vulgaris | <16 |

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored in various studies. For instance, benzo[b]furan derivatives have demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The mechanism often involves interaction with cellular targets such as tubulin and other proteins involved in cell division .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxicity of various furan derivatives found that certain compounds exhibited remarkable selectivity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microbial and cancer cells. Molecular docking studies suggest that such compounds can bind effectively to enzymes or receptors critical for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a two-step esterification process: (1) acrylation of furan-2-ylmethanol followed by (2) coupling with 4-(tert-butyl)phenol under Mitsunobu or Steglich conditions. Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Gas chromatography (GC) with >98% purity thresholds, as referenced in tert-butylphenyl compound analyses , ensures quality control. For scale-up, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation protocols) improve reproducibility and reduce side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H/¹³C) resolves the tert-butyl group (δ 1.3 ppm, singlet) and furan acrylate backbone (δ 6.5–7.8 ppm). Infrared (IR) spectroscopy confirms ester C=O stretches (~1720 cm⁻¹) and furan C-O-C vibrations. Single-crystal X-ray diffraction (SCXRD), as applied to structurally analogous tert-butylphenyl derivatives , provides absolute configuration validation. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks ([M+H]⁺).

Advanced Research Questions

Q. How can reaction conditions be optimized using statistical experimental design (DoE)?

- Methodological Answer : Implement a DoE approach to screen variables (temperature, catalyst loading, solvent polarity) for yield optimization. For example, a Central Composite Design (CCD) in flow chemistry setups, as demonstrated for diphenyldiazomethane synthesis , reduces trial iterations. Response surface methodology (RSM) identifies nonlinear interactions between parameters, such as the antagonistic effect of high temperature and acrylate stability.

Q. How to resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate conflicting NMR/IR data with SCXRD (e.g., tert-butylphenyl enone structures resolved via crystallography ). For ambiguous olefin geometry (E/Z isomers), NOESY NMR or UV-Vis spectroscopy (conjugation shifts) clarifies configuration. Computational tools (DFT calculations) predict spectroscopic profiles to align with experimental data.

Q. What strategies enhance thermal stability for polymer applications?

- Methodological Answer : Incorporate the compound as a monomer in copolymers (e.g., acrylate-DMDAAC systems ) to improve thermal resistance. Thermogravimetric analysis (TGA) under nitrogen (10°C/min) identifies decomposition thresholds (>250°C). Adding steric hindrance via the tert-butyl group reduces chain mobility, delaying degradation.

Q. How to evaluate stability under varying pH and solvent conditions?

- Methodological Answer : Conduct accelerated stability studies (40–80°C, pH 1–13) with HPLC monitoring. For hydrolytic susceptibility, track ester bond cleavage via ¹H NMR (disappearance of acrylate peaks). Acetonitrile/water mixtures simulate polar protic environments, while tert-butylphenol’s hydrophobicity (logP ~4.5) informs solvent selection .

Data Contradiction Analysis

Q. How to address conflicting yields in scaled-up syntheses?

- Methodological Answer : Scalability issues often arise from inefficient mixing or heat transfer. Transitioning from batch to continuous-flow reactors (residence time <10 min) minimizes gradients, as shown in diazomethane synthesis . Kinetic profiling (e.g., in situ IR) identifies rate-limiting steps (e.g., acrylate coupling) for targeted optimization.

Q. Why do DSC results vary between polymer batches?

- Methodological Answer : Polymorphism or residual solvent (e.g., DMF) alters glass transition temperatures (Tg). Purify via Soxhlet extraction (methanol, 48 hr) and anneal samples (5°C below Tg for 12 hr) to standardize thermal profiles. Compare with SCXRD data to rule out crystalline impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.